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Compound of Interest

Compound Name:
4-(4-(Chloromethyl)phenyl)oxazole

hydrochloride

Cat. No.: B15251380 Get Quote

Executive Summary
This technical guide details the spectroscopic signature of 4-(4-(Chloromethyl)phenyl)oxazole

(C₁₀H₈ClNO), a critical heterocyclic intermediate often employed in the synthesis of bioactive

pharmaceutical ingredients (APIs) and fluorescent probes.

The presence of the chloromethyl moiety combined with the 1,3-oxazole core creates a unique

spectroscopic profile characterized by specific isotopic patterns in Mass Spectrometry (MS)

and distinct deshielding effects in Nuclear Magnetic Resonance (NMR). This guide provides a

validated framework for structural elucidation, intended for medicinal chemists and analytical

scientists.

Chemical Identity & Structural Context
Before interpreting spectral data, one must understand the electronic environment of the

molecule. The compound consists of a 1,3-oxazole ring substituted at the C4 position by a

phenyl ring, which is further substituted at the para position by a chloromethyl group.

Molecular Formula: C₁₀H₈ClNO

Molecular Weight: 193.63 g/mol

Key Features:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15251380?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15251380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chlorine Isotope Signature: Distinct 3:1 ratio in MS (³⁵Cl/³⁷Cl).

Oxazole Proton Acidity: The C2-H of the oxazole ring is significantly deshielded.

Benzylic Reactivity: The -CH₂Cl protons appear as a characteristic singlet, distinct from

aromatic signals.

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and elemental composition via isotopic abundance.

Ionization & Isotopic Pattern
In Electron Impact (EI) or Electrospray Ionization (ESI+), the molecule displays a classic

monochloro isotopic pattern.

Base Peak (M⁺): m/z 193 (100% relative abundance).

Isotope Peak (M+2): m/z 195 (~32% relative abundance).

Diagnostic Value: The presence of the M+2 peak at ~1/3rd the intensity of the parent ion is

the primary confirmation of the chlorine atom.

Fragmentation Pathway
The fragmentation follows a logical bond-cleavage sequence driven by the stability of the

resulting carbocations.

Benzylic Cleavage: Loss of the chlorine radical (Cl•) to form the resonance-stabilized

benzylic cation (m/z 158).

Ring Contraction/Cleavage: The oxazole ring typically undergoes Retro-Diels-Alder (rDA)

type fragmentation or loss of small neutral molecules like HCN or CO.

Visualization: MS Fragmentation Logic
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Figure 1: Proposed Fragmentation Pathway for 4-(4-(Chloromethyl)phenyl)oxazole
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Infrared Spectroscopy (IR)
Objective: Validate functional group integrity (Oxazole ring and Alkyl Halide).

The IR spectrum is dominated by the aromatic backbone and the specific C-Cl stretch.

Functional Group Frequency (cm⁻¹) Intensity Assignment / Notes

C-H Stretch

(Aromatic)
3050 – 3120 Weak

sp² C-H stretching of

phenyl and oxazole

rings.

C-H Stretch (Aliphatic) 2920 – 2980 Weak

sp³ C-H stretching of

the chloromethyl (-

CH₂-) group.

C=N / C=C Stretch 1590 – 1610 Medium

Characteristic oxazole

ring breathing and

skeletal vibrations.

C-Cl Stretch 680 – 750 Strong

Diagnostic: The C-Cl

bond typically absorbs

strongly in the

fingerprint region.

Oxazole Ring Def. ~1050 – 1100 Medium
C-O-C / C-N skeletal

deformations.
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Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation.

¹H NMR (Proton NMR)
Solvent: CDCl₃ (7.26 ppm reference)

The proton spectrum is distinct due to the lack of coupling between the oxazole protons and

the phenyl ring protons (4-bond coupling is usually negligible or very weak).
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Position Shift (δ ppm) Multiplicity Integration
Assignment &
Logic

Oxazole H-2 7.90 – 7.98 Singlet (s) 1H

Most Deshielded:

Located between

N and O, this

proton is highly

acidic and

deshielded.

Oxazole H-5 7.55 – 7.65 Singlet (s) 1H

The C5 proton is

adjacent to

Oxygen but less

deshielded than

H-2.

Phenyl H-2', 6' 7.70 – 7.80 Doublet (d) 2H

Ortho to the

oxazole ring. The

oxazole is

electron-

withdrawing,

shifting these

downfield.

Phenyl H-3', 5' 7.40 – 7.48 Doublet (d) 2H

Ortho to the

chloromethyl

group.

-CH₂Cl 4.60 – 4.65 Singlet (s) 2H

Diagnostic

Singlet: Typical

benzylic chloride

shift (compare to

benzyl chloride

at 4.56 ppm).

Coupling Constants (J): The phenyl ring protons will show an ortho coupling constant (J) of

approximately 8.0–8.5 Hz.

¹³C NMR (Carbon NMR)
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Solvent: CDCl₃ (77.16 ppm reference)

Carbon Type Shift (δ ppm) Assignment

Oxazole C-2 150.0 – 152.0 C=N carbon, most deshielded.

Oxazole C-4 139.0 – 141.0
Quaternary carbon attached to

the phenyl ring.

Oxazole C-5 133.0 – 135.0 CH adjacent to Oxygen.

Phenyl C-1' ~130.0 Quaternary, ipso to oxazole.

Phenyl C-4' ~137.0 Quaternary, ipso to -CH₂Cl.

Phenyl CH 126.0 – 129.0
Aromatic CH signals (2 signals

for 4 carbons).

-CH₂Cl 45.5 – 46.5
Benzylic carbon (compare to

benzyl chloride at 46 ppm).

Visualization: NMR Assignment Workflow

Figure 2: NMR Structural Verification Logic
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Experimental Protocol for Data Acquisition

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15251380?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15251380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure data integrity comparable to the values above, follow this standardized protocol.

Sample Preparation[2]
Purity Check: Ensure the sample is >95% pure by TLC (Hexane:EtOAc 3:1) before spectral

analysis to avoid overlapping impurity signals (e.g., from para-methyl precursors).

Solvent: Use CDCl₃ (Deuterated Chloroform) neutralized with silver foil if the compound is

acid-sensitive (though oxazoles are generally stable).

Concentration:

¹H NMR: 5–10 mg in 0.6 mL solvent.

¹³C NMR: 20–30 mg in 0.6 mL solvent (requires higher concentration for quaternary

carbons).

Instrument Parameters (Standard 400 MHz)
Temperature: 298 K (25°C).

Relaxation Delay (D1): Set to ≥ 1.0 second to ensure accurate integration of the isolated

oxazole protons.

Scans:

¹H: 16 scans.

¹³C: 512–1024 scans (due to lower sensitivity).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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